![molecular formula C₁₄H₁₆N₁₀O₄ B1145853 O-[(鸟嘌呤-7-基)甲基]阿昔洛韦 CAS No. 1797832-75-7](/img/no-structure.png)

O-[(鸟嘌呤-7-基)甲基]阿昔洛韦

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

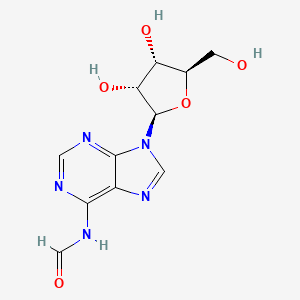

“O-[(Guanin-7-yl)methyl] Acyclovir” is a dimer impurity of the antiviral agent Acyclovir . It has a molecular formula of C14H16N10O4 and a molecular weight of 388.341 .

Synthesis Analysis

The synthesis of Acyclovir, the parent compound of “O-[(Guanin-7-yl)methyl] Acyclovir”, has been extensively studied . The existing preparation methods and synthetic materials, such as 5-aminoimidazole-4-carboxamide, guanine and its derivatives, and other purine derivatives, have been used to prepare Acyclovir .Molecular Structure Analysis

The molecular structure of “O-[(Guanin-7-yl)methyl] Acyclovir” is represented by the formula C14H16N10O4 . More detailed structural information may be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis

“O-[(Guanin-7-yl)methyl] Acyclovir” has a molecular weight of 388.34 g/mol . More detailed physical and chemical properties may be available in specialized chemical databases or literature.科学研究应用

Antiviral Drug

Acyclovir is one of the most commonly used antiviral drugs worldwide . It’s highly selective and has low cytotoxicity . It’s used to treat infections caused by herpes simplex virus and herpes zoster virus .

Inhibition of Viral DNA Production

Acyclovir acts by inhibiting the production of the virus’s DNA . This makes it effective in treating viral infections.

Treatment of Herpes Viruses

Acyclovir is effective in treating herpes viruses, such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein–Barr virus (EB), with little effect on normal cells .

Pharmacological Research

Acyclovir is used in pharmacological research due to its unique properties and mechanisms of action . Studies have been conducted to understand its ability to inhibit viral coding, starting from its development and pharmacology .

Toxicological Studies

Toxicological studies of Acyclovir are essential for human use and dosing . Various analytical methods, including spectrophotometry, high-performance liquid chromatography (HPLC), liquid chromatography/tandem mass spectrometry (LC-MS/MS), electrochemical sensors, molecularly imprinted polymers (MIPs), and flow injection–chemiluminescence (FI-CL) are used .

Synthesis Research

Research into the synthesis of Acyclovir is ongoing, with a comprehensive summary of the existing preparation methods and synthetic materials, such as 5-aminoimidazole-4-carboxamide, guanine and its derivatives, and other purine derivatives, presented to elucidate the preparation of Acyclovir in detail .

作用机制

Target of Action

O-[(Guanin-7-yl)methyl] Acyclovir is an impurity of Acyclovir . Acyclovir is an antiviral drug used for the treatment of infections caused by herpes simplex virus and herpes zoster virus . The primary target of Acyclovir is the viral DNA polymerase, an enzyme responsible for the production of the virus’ DNA .

Mode of Action

Acyclovir acts by inhibiting the production of the virus’ DNA . It is a guanosine analogue, which means it mimics the structure of one of the building blocks of DNA. When the viral DNA polymerase incorporates Acyclovir into the growing DNA chain, it causes premature termination of DNA synthesis, thereby preventing the virus from replicating .

Biochemical Pathways

The key biochemical pathway affected by Acyclovir is the DNA synthesis pathway of the herpes simplex virus and herpes zoster virus . By inhibiting the viral DNA polymerase, Acyclovir prevents the elongation of the viral DNA chain, thereby stopping the replication of the virus .

Result of Action

The result of Acyclovir’s action is the inhibition of the replication of the herpes simplex virus and herpes zoster virus . This leads to a decrease in the severity and duration of outbreaks of these viral infections .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for O-[(Guanin-7-yl)methyl] Acyclovir involves the reaction of Acyclovir with Guanine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "Acyclovir", "Guanine", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Dissolve Acyclovir and Guanine in a suitable solvent (e.g. DMF, DMSO)", "Add the coupling agent to the reaction mixture and stir for a specific time period", "Purify the crude product by column chromatography or recrystallization", "Characterize the final product using various spectroscopic techniques (e.g. NMR, IR, MS)" ] } | |

CAS 编号 |

1797832-75-7 |

分子式 |

C₁₄H₁₆N₁₀O₄ |

分子量 |

388.34 |

同义词 |

9,7’-[1,2-Ethanediylbis(oxymethylene)]bisguanine; Acyclovir Impurity I; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1145771.png)

![[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid](/img/structure/B1145782.png)